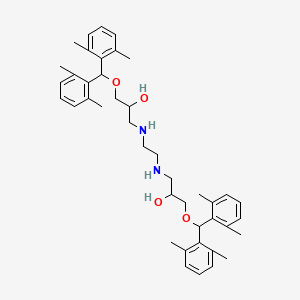
1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol
描述
1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple phenyl groups, ether linkages, and hydroxyl groups, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of aldehydes with ketones in the presence of a base to form β-hydroxy ketones, which are then dehydrated to form α,β-unsaturated ketones.
Nucleophilic Substitution: The intermediate compounds undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Reduction: The final step often involves the reduction of intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: These are used for controlled synthesis, allowing precise control over reaction conditions.
Continuous Flow Reactors: These reactors enable continuous production, improving efficiency and scalability.
化学反应分析
Types of Reactions
1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products
The major products formed from these reactions include:
Ketones: Formed through oxidation reactions.
Alcohols: Produced via reduction reactions.
Substituted Phenyl Compounds: Resulting from electrophilic aromatic substitution.
科学研究应用
1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site.
Modulate Receptors: Interact with cellular receptors to alter signal transduction pathways.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
- 1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diol
- 1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-dione
- 1,1,14,14-Tetrakis(2,6-dimethylphenyl)-2,13-dioxa-6,9-diazatetradecane-4,11-diamine
Uniqueness
This compound stands out due to its unique combination of phenyl groups, ether linkages, and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
1-[bis(2,6-dimethylphenyl)methoxy]-3-[2-[[3-[bis(2,6-dimethylphenyl)methoxy]-2-hydroxypropyl]amino]ethylamino]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N2O4/c1-27-13-9-14-28(2)37(27)41(38-29(3)15-10-16-30(38)4)47-25-35(45)23-43-21-22-44-24-36(46)26-48-42(39-31(5)17-11-18-32(39)6)40-33(7)19-12-20-34(40)8/h9-20,35-36,41-46H,21-26H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLGWFJIQSAYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC(CNCCNCC(COC(C3=C(C=CC=C3C)C)C4=C(C=CC=C4C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


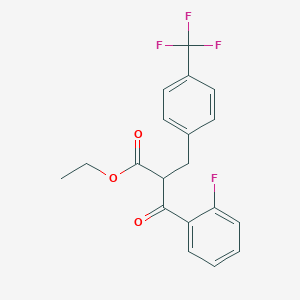
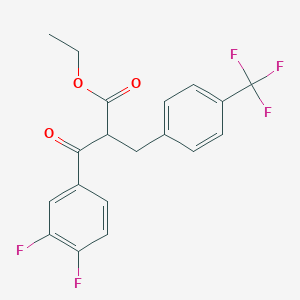
![Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate](/img/structure/B3138010.png)
![Ethyl 3-(5-chloro-2-thienyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate](/img/structure/B3138023.png)
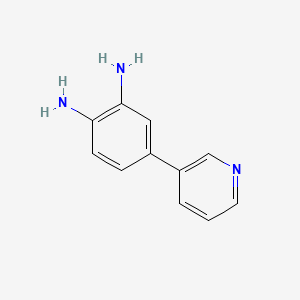
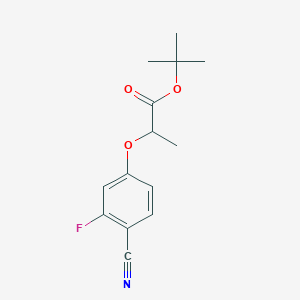
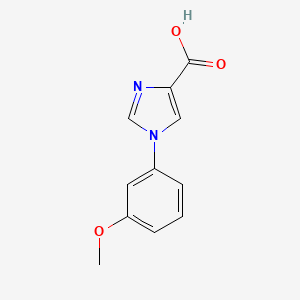



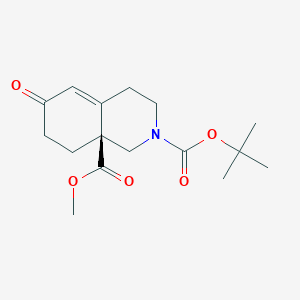

![1H-Indole,5-[2-(phenylmethoxy)ethoxy]-](/img/structure/B3138086.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B3138096.png)
